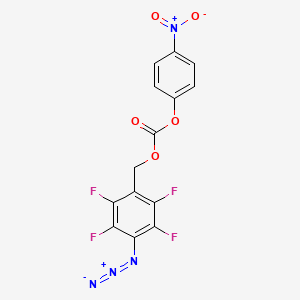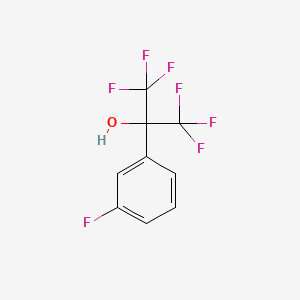
4-Azido-2,3,5,6-tetrafluorobenzyl (4-nitrophenyl) carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Azido-2,3,5,6-tetrafluorobenzyl (4-nitrophenyl) carbonate is a complex organic compound that features both azido and nitrophenyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-2,3,5,6-tetrafluorobenzyl (4-nitrophenyl) carbonate typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 4-azido-2,3,5,6-tetrafluorobenzyl alcohol with 4-nitrophenyl chloroformate under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent the decomposition of the azido group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while ensuring safety, especially given the presence of the azido group, which can be explosive under certain conditions.
Analyse Des Réactions Chimiques
Types of Reactions
4-Azido-2,3,5,6-tetrafluorobenzyl (4-nitrophenyl) carbonate can undergo various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Reduction Reactions: The nitrophenyl group can be reduced to an amine under appropriate conditions, such as using hydrogenation catalysts.
Photochemical Reactions: The azido group can undergo photolysis to generate reactive nitrenes, which can further react with various substrates.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, typically under basic conditions.
Reduction: Hydrogen gas with palladium or platinum catalysts, or chemical reducing agents like sodium borohydride.
Photolysis: UV light sources are used to induce the decomposition of the azido group.
Major Products
Amines: From nucleophilic substitution or reduction reactions.
Nitrenes: From photolysis of the azido group, which can further react to form various products depending on the substrates present.
Applications De Recherche Scientifique
4-Azido-2,3,5,6-tetrafluorobenzyl (4-nitrophenyl) carbonate has several applications in scientific research:
Materials Science: Used as a crosslinking agent in the preparation of polymer thin films and other advanced materials.
Bioconjugation: The azido group allows for click chemistry applications, enabling the attachment of biomolecules to various surfaces or other molecules.
Photochemistry: Utilized in the study of photochemical reactions and the generation of reactive intermediates like nitrenes.
Drug Discovery: Potential use in the synthesis of novel compounds with biological activity, leveraging its unique functional groups.
Mécanisme D'action
The mechanism of action of 4-Azido-2,3,5,6-tetrafluorobenzyl (4-nitrophenyl) carbonate largely depends on the specific reaction it undergoes. For instance:
Photolysis: The azido group absorbs UV light, leading to the formation of a nitrene intermediate. This highly reactive species can insert into C-H, N-H, and other bonds, forming new covalent linkages.
Nucleophilic Substitution: The azido group can be displaced by nucleophiles, forming new nitrogen-containing compounds.
Reduction: The nitrophenyl group can be reduced to an amine, which can participate in further chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Azido-2,3,5,6-tetrafluorobenzoic Acid: Similar in structure but lacks the nitrophenyl carbonate group, making it less versatile in certain applications.
4-Nitrophenyl Azide: Contains the nitrophenyl and azido groups but lacks the tetrafluorobenzyl moiety, affecting its reactivity and applications.
Uniqueness
4-Azido-2,3,5,6-tetrafluorobenzyl (4-nitrophenyl) carbonate is unique due to the combination of its functional groups, which provide a wide range of reactivity and potential applications. The presence of both azido and nitrophenyl groups allows for diverse chemical transformations and the formation of complex structures, making it a valuable compound in various fields of research.
Propriétés
Formule moléculaire |
C14H6F4N4O5 |
|---|---|
Poids moléculaire |
386.21 g/mol |
Nom IUPAC |
(4-azido-2,3,5,6-tetrafluorophenyl)methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C14H6F4N4O5/c15-9-8(10(16)12(18)13(11(9)17)20-21-19)5-26-14(23)27-7-3-1-6(2-4-7)22(24)25/h1-4H,5H2 |
Clé InChI |
VVIYVRAVLONNMJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)OCC2=C(C(=C(C(=C2F)F)N=[N+]=[N-])F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(S)-2-[(S)-1-Bromo-2-pyrrolidinyl]-5-chloro-6-fluoro-2-phenyl-2,3-dihydrobenzofurane-4-boronic Acid Pinacol Ester](/img/structure/B13687501.png)









![Ethyl 3-Oxo-3-[(3-oxo-2-butyl)amino]propanoate](/img/structure/B13687556.png)


